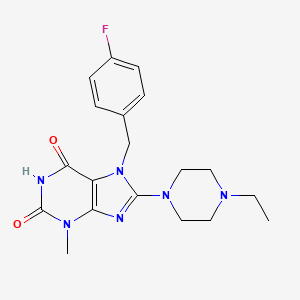
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-phenylbutanamide, also known as CPPB, is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor). It was first synthesized in 2000 by researchers at Merck Research Laboratories.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study focused on the synthesis of sulfonamide-containing 1,5-diarylpyrazole derivatives, leading to the identification of potent and selective inhibitors of cyclooxygenase-2 (COX-2), which are relevant in the context of inflammatory diseases. This research exemplifies the process of structure-activity relationship (SAR) work within this chemical class, aiming to optimize pharmacokinetic profiles for therapeutic applications (Penning et al., 1997).
Metabolic Studies
Another study investigated the in vitro metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA, a pyrazole-containing compound, using pooled human liver microsomes. This research is crucial for understanding how synthetic cannabinoids are metabolized in the human body, which aids in drug testing and forensic analysis (Franz et al., 2017).
Structural and Spectral Investigations
Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid combined experimental and theoretical studies to characterize its structure and properties. Such investigations contribute to the fundamental understanding of pyrazole derivatives, which is essential for designing new compounds with desired biological or physical properties (Viveka et al., 2016).
Computational and Pharmacological Evaluation
A study evaluated the computational and pharmacological potential of novel 1,3,4-oxadiazole and pyrazole derivatives for various biological activities, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research highlights the multifaceted applications of pyrazole derivatives in medicinal chemistry and pharmacology (Faheem, 2018).
Propiedades
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-21-17(15-10-11-15)12-16(20-21)13-19-18(22)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,12,15H,5,8-11,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYIHAKQEWHKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CCCC2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

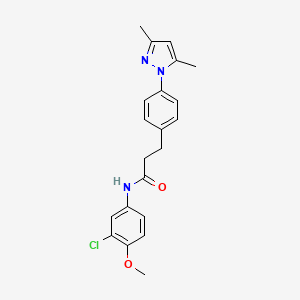
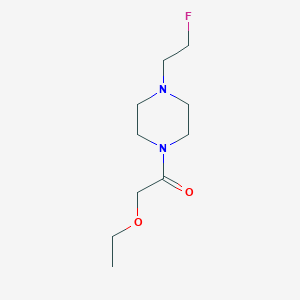

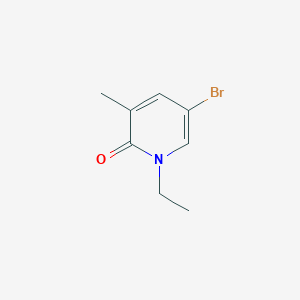
![2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2555421.png)

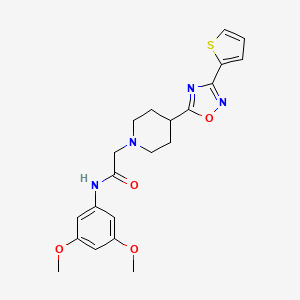
![(Z)-3-butyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2555427.png)
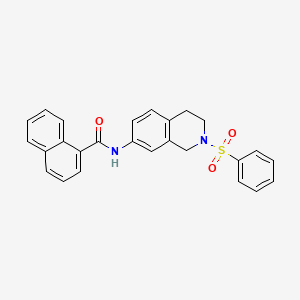
![1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride](/img/structure/B2555430.png)
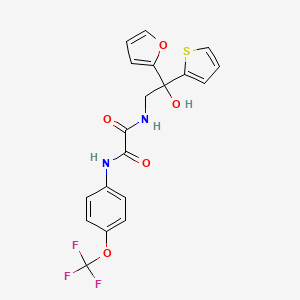

![1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-phenylbutan-1-one](/img/structure/B2555433.png)
